1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol
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Overview
Description
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a hydroxypentynyl group. This compound is notable for its unique structure, which includes both a hydroxyl group and a triple bond, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable alkyne. One common method is the addition of a pentynyl Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ether or THF (tetrahydrofuran)
Temperature: Room temperature to reflux
Catalysts: Magnesium for Grignard reagent preparation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4
Reduction: Pd/C with hydrogen gas, Lindlar’s catalyst for partial reduction
Substitution: TsCl, followed by nucleophiles like NaN3 or KCN
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives with varying degrees of saturation
Substitution: Various substituted cyclohexanols
Scientific Research Applications
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexanol: Lacks the pentynyl group and triple bond, making it less reactive in certain chemical reactions.
1-(5-Hydroxyhexyl)cyclohexan-1-ol: Similar structure but with a hexyl group instead of a pentynyl group, affecting its reactivity and applications.
Uniqueness: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
58447-66-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(5-hydroxypent-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-5-9-11(13)7-3-1-4-8-11/h12-13H,1-4,6-8,10H2 |
InChI Key |
UIGQOLFDSNRPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCCCO)O |
Origin of Product |
United States |
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